molecular formula C9H12N2O B3204184 (S)-2-(Pyrrolidin-3-yloxy)-pyridine CAS No. 1029805-88-6

(S)-2-(Pyrrolidin-3-yloxy)-pyridine

Cat. No.: B3204184
CAS No.: 1029805-88-6
M. Wt: 164.20
InChI Key: FOZWWJMAFNEKFU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Pyrrolidin-3-yloxy)-pyridine is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-3-yloxy)-pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the nucleophilic substitution of a halogenated pyridine with a pyrrolidine derivative in the presence of a base. The reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-3-yloxy)-pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to partially or fully hydrogenated pyridine rings.

Scientific Research Applications

(S)-2-(Pyrrolidin-3-yloxy)-pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-3-yloxy)-pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidin-3-yloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(Pyrrolidin-3-yloxy)pyrimidine
  • (S)-2-(Pyrrolidin-3-yloxy)acetic acid methyl ester
  • (S)-2-(Pyrrolidin-3-yloxy)acetic acid methyl ester hydrochloride

Uniqueness

(S)-2-(Pyrrolidin-3-yloxy)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the pyridine ring and the chiral pyrrolidin-3-yloxy group allows for selective interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZWWJMAFNEKFU-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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